3-Azabicyclo[3.1.0]hexane-3-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10N2O |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
3-azabicyclo[3.1.0]hexane-3-carboxamide |
InChI |
InChI=1S/C6H10N2O/c7-6(9)8-2-4-1-5(4)3-8/h4-5H,1-3H2,(H2,7,9) |
InChI Key |
BWGTVJAAQPUPAL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1CN(C2)C(=O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Azabicyclo 3.1.0 Hexane 3 Carboxamide and Its Core Structure
Transition-Metal-Catalyzed Approaches
Transition metal catalysis offers powerful and versatile tools for the construction of the 3-azabicyclo[3.1.0]hexane core, enabling the formation of the strained cyclopropane (B1198618) ring with high levels of control over stereochemistry. Various metals, including palladium, copper, rhodium, and iridium, have been successfully employed in these synthetic strategies.
Palladium-Catalyzed Cyclopropanation Reactions
Palladium catalysis has proven to be a highly effective method for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives through cyclopropanation reactions. One notable approach involves the reaction of maleimides with N-tosylhydrazones. This method provides a practical and efficient route to a diverse range of 3-azabicyclo[3.1.0]hexane derivatives in high yields and with excellent diastereoselectivity. The reaction proceeds via the in situ generation of a diazo compound from the N-tosylhydrazone, which then undergoes a palladium-catalyzed cyclopropanation with the maleimide.
Another innovative palladium-catalyzed approach is the cyclopropanation of allenenes. This stereoselective transformation of N-protected 4-alkyl-4-(N-allyl)amino allenes in the presence of a palladium(0) catalyst and allyl carbonate leads to the formation of the 3-azabicyclo[3.1.0]hexane framework in moderate to good yields.
Table 1: Palladium-Catalyzed Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives
| Substrate 1 | Substrate 2 | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| N-Aryl/alkyl maleimide | N-Tosylhydrazone | Pd(OAc)₂ / P(OPh)₃ | Toluene | 80 | 75-90 |
| N-Protected 4-alkyl-4-(N-allyl)amino allene | Allyl carbonate | Pd₂(dba)₃·CHCl₃ | MeCN | 100 | Moderate to Good |
Copper-Catalyzed Cyclizations
Copper-catalyzed reactions represent another significant avenue for the construction of the 3-azabicyclo[3.1.0]hexane skeleton. One such method involves a tandem Michael addition and intramolecular oxidative carbanion cyclization. This approach utilizes the reaction of allenes with allylamines in the presence of a copper catalyst to afford 3-azabicyclo[3.1.0]hexane derivatives in moderate to high yields.
Additionally, a copper-catalyzed (2+1) annulation of acetophenones with maleimides has been developed for the direct synthesis of cyclopropanes, which can be precursors to the 3-azabicyclo[3.1.0]hexane core. This reaction involves a double C-H bond functionalization at the α-position of the ketone.
Table 2: Copper-Catalyzed Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives
| Substrate 1 | Substrate 2 | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Allylamine | Allene | CuI / DBU | THF | 30 | 42-85 |
| Acetophenone derivative | Maleimide | CuI / 2,2'-bipyridine | PhCl | 110 | Good |
Dirhodium(II)-Catalyzed Cyclopropanation Reactions
Dirhodium(II) catalysts are exceptionally effective for the cyclopropanation of alkenes with diazo compounds. In the context of 3-azabicyclo[3.1.0]hexane synthesis, the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate is a key transformation. Recent studies have demonstrated that this reaction can be achieved with very low catalyst loadings (as low as 0.005 mol %), which is a significant improvement over previously reported methods that required 1–7 mol % of the catalyst. The choice of dirhodium(II) catalyst and reaction conditions allows for the selective formation of either the exo- or endo-diastereomer of the resulting 3-azabicyclo[3.1.0]hexane-6-carboxylate.
Table 3: Dirhodium(II)-Catalyzed Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives
| Substrate 1 | Substrate 2 | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| N-Boc-2,5-dihydropyrrole | Ethyl diazoacetate | Rh₂(esp)₂ | 0.005 | 90 | 76 |
| N-Boc-2,5-dihydropyrrole | Ethyl diazoacetate | Rh₂(S-TPPTTL)₄ | 0.005 | RT | 59 |
| N-Boc-2,5-dihydropyrrole | Ethyl diazoacetate | Rh₂[S-tetra-(3,5-di-Br)TPPTTL]₄ | 0.005 | RT | 70 |
Iridium-Catalyzed Approaches
Iridium catalysts have emerged as powerful tools for C-H activation and transfer hydrogenation reactions, which can be applied to the synthesis of the 3-azabicyclo[3.1.0]hexane core. A flexible two-step protocol has been developed that involves an initial rhodium-catalyzed C-H functionalization to form a disubstituted cis-cyclopropane, followed by an iridium-catalyzed cyclization. In the presence of a CpIr(III) catalyst, these dicarbonyl cis-cyclopropanes undergo an iterative aminative transfer hydrogenation with a broad range of primary amines to afford a diverse set of substituted 3-azabicyclo[3.1.0]hexanes with high diastereoselectivity. Another approach involves a CpIr-catalyzed reductive amination/cyclization of enantiopure cis-cyclopropane dicarbonyls to access enantiomerically enriched 3-azabicyclo[3.1.0]hexanes.
General Considerations for Transition-Metal Catalysis in 3-Azabicyclo[3.1.0]hexane Synthesis
The synthesis of the 3-azabicyclo[3.1.0]hexane core using transition-metal catalysis offers several advantages, including high efficiency, selectivity, and functional group tolerance. The choice of metal, ligand, and reaction conditions is crucial in determining the outcome of the reaction, particularly the diastereoselectivity. For instance, in dirhodium(II)-catalyzed cyclopropanations, the ligand architecture can significantly influence the exo/endo selectivity. A common strategy involves the decomposition of diazo compounds by the transition metal catalyst to generate a metal carbene intermediate, which then undergoes cyclopropanation with an alkene. The development of methods that utilize low catalyst loadings is a key area of research, as it improves the economic and environmental viability of these synthetic routes.
Transition-Metal-Free Catalytic Systems
While transition-metal catalysis is a dominant strategy, the development of transition-metal-free systems is highly desirable to avoid potential metal contamination in the final products, which is a significant concern in the pharmaceutical industry.
One notable transition-metal-free approach is the photochemical decomposition of pyrazolines. This method allows for the synthesis of substituted 3-azabicyclo[3.1.0]hexanes from commercially available maleimides. The reaction proceeds through the in situ generation of a pyrazoline, which upon photolysis, extrudes nitrogen to form a 1,3-biradical that subsequently collapses to form the cyclopropane ring. This protocol is advantageous due to its operational simplicity and mild reaction conditions.
Another strategy involves base-promoted intramolecular additions. For example, a base-promoted intramolecular addition of vinyl cyclopropanecarboxamides can provide access to conformationally restricted, highly substituted aza[3.1.0]bicycles. Furthermore, [3+2] cycloaddition reactions between azomethine ylides and cyclopropenes offer a direct route to the 3-azabicyclo[3.1.0]hexane scaffold.
Intramolecular Cyclization and Annulation Strategies
Intramolecular reactions provide a powerful means of constructing the bicyclic 3-azabicyclo[3.1.0]hexane system by forming the key cyclopropane or pyrrolidine (B122466) ring from a pre-functionalized acyclic or monocyclic precursor.
Base-Promoted Intramolecular Additions
A notable strategy for synthesizing the 3-azabicyclo[3.1.0]hexan-2-one core involves the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides. mdpi.com This method provides access to conformationally restricted and highly substituted aza[3.1.0]bicycles. The reaction is typically promoted by a strong base, such as potassium tert-butoxide (tBuOK), in a polar aprotic solvent like N,N-dimethylformamide (DMF). mdpi.comnih.gov
The process begins with the selection of a model reagent like 1-(4-chlorophenyl)-N-(p-tolyl)-2-vinylcyclopropane-1-carboxamide, which undergoes intramolecular annulation. mdpi.com The reaction's efficiency can be influenced by additives; for instance, the addition of 18-crown-6 (B118740) ether can facilitate the complete consumption of the starting material. mdpi.com This transformation tolerates a variety of aryl groups with either electron-donating or electron-withdrawing substituents on both the cyclopropane and amide nitrogen moieties, affording the desired bicyclic products in moderate to good yields. mdpi.comresearchgate.net
Table 1: Base-Promoted Intramolecular Addition for the Synthesis of 3-Azabicyclo[3.1.0]hexan-2-ones
| Entry | R¹ (on cyclopropane) | R² (on vinyl group) | R³ (on amide N) | Product | Yield (%) | Diastereomeric Ratio (dr) | Ref |
| 1 | 4-ClC₆H₄ | H | 4-MeC₆H₄ | 1-(4-chlorophenyl)-4-methyl-3-(p-tolyl)-3-azabicyclo[3.1.0]hexan-2-one | 82 | N/A | mdpi.com |
| 2 | 4-FC₆H₄ | H | 4-MeC₆H₄ | 1-(4-fluorophenyl)-4-methyl-3-(p-tolyl)-3-azabicyclo[3.1.0]hexan-2-one | 75 | ~3:2 | researchgate.net |
| 3 | 4-BrC₆H₄ | H | 4-MeC₆H₄ | 1-(4-bromophenyl)-4-methyl-3-(p-tolyl)-3-azabicyclo[3.1.0]hexan-2-one | 78 | ~1:1 | researchgate.net |
| 4 | C₆H₅ | H | 4-MeC₆H₄ | 4-methyl-1-phenyl-3-(p-tolyl)-3-azabicyclo[3.1.0]hexan-2-one | 72 | ~3:2 | researchgate.net |
| 5 | 4-MeOC₆H₄ | H | C₆H₅ | 1-(4-methoxyphenyl)-4-methyl-3-phenyl-3-azabicyclo[3.1.0]hexan-2-one | 85 | ~5:4 | researchgate.net |
| 6 | 3-MeOC₆H₄ | H | C₆H₅ | 1-(3-methoxyphenyl)-4-methyl-3-phenyl-3-azabicyclo[3.1.0]hexan-2-one | 80 | ~5:3 | mdpi.com |
| 7 | 4-ClC₆H₄ | Me | 4-MeC₆H₄ | 1-(4-chlorophenyl)-4,6-dimethyl-3-(p-tolyl)-3-azabicyclo[3.1.0]hexan-2-one | 65 | ~2:1 | researchgate.net |
| Conditions: Substrate (1.0 equiv), tBuOK (4.0 equiv), DMF, 110 °C, under air in a sealed tube. |
Oxidative Cyclization Methodologies
Oxidative cyclization methods utilize transition metal catalysts to forge new bonds, often under mild conditions, providing another powerful route to the 3-azabicyclo[3.1.0]hexane core.
One such method is the palladium(II)-catalyzed intramolecular aza-Wacker-type reaction . nih.govrsc.org This oxidative amidation of vinyl cyclopropanecarboxamides proceeds through a typical aza-Wacker mechanism, where an alkylpalladium species formed via amidopalladation undergoes β-hydride elimination to yield the bicyclic 3-azabicyclo[3.1.0]hexan-2-ones. nih.gov The reaction uses oxygen as the terminal oxidant and demonstrates tolerance for a range of functional aryl groups, producing highly substituted, conformationally restricted products in moderate yields. nih.govrsc.org
Another significant approach is the silver(I)-catalyzed oxidative cyclopropanation of heteroatom-tethered 1,6-enynes. acs.orgacs.orgnih.gov This atom-economical method allows for the formation of multiple chemical bonds in a single step under air, without the need for external oxidants. acs.orgacs.org The reaction is believed to involve an uncommon silver carbenoid intermediate. acs.orgnih.gov It provides an efficient and direct route to functionalized 3-azabicyclo[3.1.0]hexane derivatives in good to excellent yields and is amenable to gram-scale synthesis. acs.org
Table 2: Oxidative Cyclization Methodologies for 3-Azabicyclo[3.1.0]hexane Synthesis
| Method | Catalyst / Reagents | Substrate Example | Product Example | Yield (%) | Ref |
| Pd-Catalyzed Aza-Wacker | Pd(OAc)₂ / O₂ | N-(4-methoxyphenyl)-1-phenyl-2-vinylcyclopropane-1-carboxamide | 1-phenyl-3-(4-methoxyphenyl)-3-azabicyclo[3.1.0]hexan-2-one | 68 | nih.gov |
| Pd-Catalyzed Aza-Wacker | Pd(OAc)₂ / O₂ | N-(4-chlorophenyl)-1-(4-fluorophenyl)-2-vinylcyclopropane-1-carboxamide | 1-(4-fluorophenyl)-3-(4-chlorophenyl)-3-azabicyclo[3.1.0]hexan-2-one | 55 | nih.gov |
| Ag-Catalyzed Cyclopropanation | AgNO₃ / air | N-allyl-N-(4-methylphenyl)propiolamide | 4-(4-methylphenyl)-6-methylene-3-azabicyclo[3.1.0]hexan-2-one | 89 | acs.org |
| Ag-Catalyzed Cyclopropanation | AgNO₃ / air | N-allyl-N-(4-chlorophenyl)propiolamide | 4-(4-chlorophenyl)-6-methylene-3-azabicyclo[3.1.0]hexan-2-one | 81 | acs.org |
| Ag-Catalyzed Cyclopropanation | AgNO₃ / air | N-allyl-N-benzylpropiolamide | 4-benzyl-6-methylene-3-azabicyclo[3.1.0]hexan-2-one | 75 | acs.org |
Intramolecular C-H Activation and Functionalization
Directly functionalizing C-H bonds is a highly efficient strategy for molecule construction. A flexible two-step protocol has been developed for the enantioselective synthesis of substituted 3-azabicyclo[3.1.0]hexanes. acs.org
The first step involves a rhodium(III)-catalyzed alkenyl C-H functionalization of N-enoxysuccinimides with acrolein. acs.org Using a tailored chiral cyclopentadienyl (B1206354) (Cpx) rhodium(III) catalyst, this step achieves a rare cis-cyclopropanation, producing disubstituted cis-cyclopropanes with high enantioselectivity and diastereoselectivity. acs.orgthieme-connect.com
In the second step, the resulting dicarbonyl cis-cyclopropanes undergo a completely diastereoselective cyclization with a broad range of primary amines. This transformation is catalyzed by a Cpiridium(III) complex (Cp = pentamethylcyclopentadienyl) and proceeds via an iterative aminative transfer hydrogenation, yielding a diverse set of substituted 3-azabicyclo[3.1.0]hexanes. acs.orgresearchgate.net
Table 3: Two-Step Synthesis of 3-Azabicyclo[3.1.0]hexanes via C-H Activation and Cyclization
| Entry | Amine (R-NH₂) | Product | Overall Yield (%) | Diastereomeric Ratio (dr) | Ref |
| 1 | Benzylamine | 3-benzyl-1-(succinimido-N-oxymethyl)-3-azabicyclo[3.1.0]hexane | 86 | >20:1 | acs.org |
| 2 | 4-Methoxybenzylamine | 3-(4-methoxybenzyl)-1-(succinimido-N-oxymethyl)-3-azabicyclo[3.1.0]hexane | 91 | >20:1 | acs.org |
| 3 | Aniline | 3-phenyl-1-(succinimido-N-oxymethyl)-3-azabicyclo[3.1.0]hexane | 85 | >20:1 | acs.org |
| 4 | 4-Fluoroaniline | 3-(4-fluorophenyl)-1-(succinimido-N-oxymethyl)-3-azabicyclo[3.1.0]hexane | 88 | >20:1 | acs.org |
| 5 | Propylamine | 3-propyl-1-(succinimido-N-oxymethyl)-3-azabicyclo[3.1.0]hexane | 78 | >20:1 | acs.org |
| Yields and dr are for the second (cyclization) step. The initial C-H activation/cyclopropanation step consistently produces the cis-isomer in high yield and enantioselectivity. |
1,3-Dipolar Cycloaddition Reactions
The [3+2] cycloaddition between a 1,3-dipole and a dipolarophile is one of the most powerful methods for constructing five-membered heterocyclic rings. wikipedia.org This strategy is particularly effective for synthesizing the 3-azabicyclo[3.1.0]hexane core.
Azomethine Ylide Cycloadditions to Cyclopropenes
The 1,3-dipolar cycloaddition of azomethine ylides to cyclopropenes provides direct and efficient access to the 3-azabicyclo[3.1.0]hexane framework. beilstein-journals.orgrsc.org Azomethine ylides, which are nitrogen-based 1,3-dipoles, can be generated in situ from various precursors, such as the condensation of α-amino acids with carbonyl compounds. wikipedia.orgrsc.org
These ylides react readily with highly strained cyclopropenes, which act as potent dipolarophiles. beilstein-journals.orgchim.it The reaction is often highly diastereoselective and can be used to synthesize complex, spiro-fused polycyclic systems. beilstein-journals.orgrsc.org For instance, the stable azomethine ylide derived from Ruhemann's purple has been shown to react with both 3-substituted and 3,3-disubstituted cyclopropenes to afford bis-spirocyclic 3-azabicyclo[3.1.0]hexane cycloadducts in moderate to good yields with high diastereofacial selectivity. beilstein-journals.org This method is also effective for trapping unstable cyclopropene (B1174273) derivatives under mild conditions. beilstein-journals.orgacs.org
Table 4: Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Azomethine Ylide Cycloaddition
| Entry | Azomethine Ylide Source | Cyclopropene | Product | Yield (%) | Ref |
| 1 | Ruhemann's Purple | 1,2,3-Triphenylcyclopropene | Bis-spiro adduct | 67 | beilstein-journals.org |
| 2 | Ruhemann's Purple | 1,2-Diphenylcyclopropene | Bis-spiro adduct | 78 | beilstein-journals.org |
| 3 | Ruhemann's Purple | 3-Ethyl-1,2-diphenylcyclopropene | Bis-spiro adduct | 72 | beilstein-journals.org |
| 4 | Indenoquinoxaline + Sarcosine | 1,2-Diphenyl-3-methylcyclopropene | Spiro[indenoquinoxaline-azabicyclo[3.1.0]hexane] | 89 | rsc.org |
| 5 | Indenoquinoxaline + Glycine | 1,2-Diphenyl-3,3-dimethylcyclopropene | Spiro[indenoquinoxaline-cyclopropa[a]pyrrolizine] | 92 | rsc.org |
Regioselective and Diastereoselective Control in Cycloaddition Processes
The stereochemical outcome of 1,3-dipolar cycloadditions is a critical aspect of their synthetic utility. These reactions are concerted, suprafacial processes, allowing for the transfer of stereochemistry from the reactants to the product. acs.org In the reaction of azomethine ylides with cyclopropenes, high levels of regio- and diastereoselectivity are often observed. acs.orgnih.gov
The formation of either endo or exo products can be controlled by the substituents on both the ylide and the cyclopropene. wikipedia.org Diastereofacial selectivity is particularly high when one face of the dipole or dipolarophile is sterically hindered. For example, reactions with 3-substituted cyclopropenes often proceed with full diastereofacial selectivity, leading to a single diastereomer. beilstein-journals.org
The regioselectivity is governed by both electronic and steric factors, with the nucleophilic carbon of the azomethine ylide typically attacking the less hindered or more electrophilic carbon of the cyclopropene. nih.gov Quantum mechanical calculations have been employed to elucidate the factors that govern the observed selectivity, revealing the importance of orbital interactions in directing the stereochemical outcome of the cycloaddition. acs.orgnih.gov The substitution pattern on the reactants can significantly influence the diastereomeric ratio of the products, allowing for tunable control over the final structure. nih.gov
Asymmetric and Enantioselective Synthesis of 3-Azabicyclo[3.1.0]hexanes
The synthesis of enantiomerically pure 3-azabicyclo[3.1.0]hexanes is of paramount importance for the development of chiral drugs. Several advanced strategies have been developed to control the stereochemistry of this bicyclic system.
The use of chiral catalysts to induce enantioselectivity in the formation of the 3-azabicyclo[3.1.0]hexane core has been a significant area of research. Dirhodium(II) catalysts have proven to be particularly effective in the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate. beilstein-journals.orgmdpi.com While achiral rhodium catalysts typically yield a nearly 1:1 mixture of exo and endo isomers, chiral "bowl-shaped" dirhodium(II) catalysts can direct the reaction to favor the thermodynamically less stable endo isomer. nih.gov For instance, catalysts such as Rh2(S-TPPTTL)4 and its brominated analogue have demonstrated notable success in this regard. nih.gov
Copper-based catalytic systems have also been employed for the asymmetric synthesis of 3-azabicyclo[3.1.0]hexane derivatives. A notable example is the use of a chiral Cu(CH3CN)4BF4/Ph-Phosferrox complex in the 1,3-dipolar cycloaddition of azomethine ylides and cyclopropenes. rsc.org This method allows for the construction of complex 3-azabicyclo[3.1.0]hexane derivatives with high enantioselectivity. rsc.org Another copper-catalyzed system, CuI/(R)-Fesulphos, has been utilized in the asymmetric [3+2] cycloaddition of α-substituted iminoesters with azirines, yielding substituted 1,3-diazabicyclo[3.1.0]hexanes with excellent diastereoselectivities and enantioselectivities (up to 98% ee). thieme-connect.com
Palladium catalysis has also emerged as a powerful tool. A modular and bench-stable diazaphospholane ligand in conjunction with a Pd(0) catalyst enables a highly enantioselective C–H functionalization of cyclopropane. google.com This is followed by a reaction with trifluoroacetimidoyl chlorides, leading to perfluoroalkyl-containing 3-azabicyclo[3.1.0]hexanes. google.com Furthermore, a Pd-catalyzed asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation of 1,6-enynes provides an efficient route to chiral 3-azabicyclo[3.1.0]hexanes. acs.org
The use of chiral auxiliaries offers an alternative approach to enantioselective synthesis. In this strategy, a chiral moiety is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, after which it is cleaved to yield the desired enantiomerically enriched product. A notable example is the use of a S-chiral p-tolylsulfinyl group as a chiral auxiliary. This auxiliary has been successfully employed in the synthesis of optically active 3-azabicyclo[3.1.0]hexane, demonstrating the utility of this approach.
Desymmetrization of prochiral molecules is an elegant strategy for the synthesis of chiral compounds. In the context of 3-azabicyclo[3.1.0]hexanes, a highly diastereo- and enantioselective desymmetrization of prochiral cyclopropenes has been achieved through a Cu(CH3CN)4BF4/Ph-Phosferrox complex-catalyzed 1,3-dipolar cycloaddition of azomethine ylides. This method allows for the direct synthesis of complex 3-azabicyclo[3.1.0]hexane derivatives bearing five contiguous stereogenic centers, including two all-carbon quaternary centers, as a single isomer in excellent yields and high enantioselectivities (97 to >99% ee). nih.gov The reaction tolerates a variety of functional groups on the cyclopropene, such as esters, nitriles, amides, and phenyl groups. A copper-catalyzed desymmetrization/cycloaddition of 1,1-disubstituted cyclopropenes has also been developed for the atom-economical synthesis of chiral azabicyclo[3.1.0]hexane derivatives with excellent diastereoselectivities and enantioselectivities. nih.govacs.org
The selective formation of either the exo- or endo-isomer of the 3-azabicyclo[3.1.0]hexane system is crucial, as the biological activity of these compounds can be highly dependent on their stereochemistry. The choice of catalyst and subsequent hydrolysis conditions in the dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate can be manipulated to selectively produce either isomer with high levels of diastereoselectivity. beilstein-journals.orgmdpi.com By employing specific dirhodium(II) catalysts, the reaction can be directed to favor one isomer over the other. beilstein-journals.org Following the cyclopropanation, selective hydrolysis of the resulting ester can be achieved. For instance, treatment of a mixture of exo and endo esters with aqueous sodium hydroxide (B78521) can lead to the selective hydrolysis of the exo isomer, allowing for the isolation of the unreacted endo ester as a single diastereomer. nih.gov Extended exposure to the base can then hydrolyze the endo ester. nih.gov This "telescoped" approach, combining the cyclopropanation and hydrolysis steps, allows for the gram-scale synthesis of either the exo- or endo-isomers without the need for chromatographic purification. beilstein-journals.orgnih.gov
| Catalyst System | Reaction Type | Key Feature | Enantioselectivity (ee) | Diastereoselectivity (dr) |
| Chiral dirhodium(II) catalysts (e.g., Rh2(S-TPPTTL)4) | Cyclopropanation | Favors formation of the endo isomer | Not specified | >30:1 for isolated isomers |
| Cu(CH3CN)4BF4/Ph-Phosferrox | 1,3-Dipolar Cycloaddition / Desymmetrization | Forms five contiguous stereocenters | 97 to >99% | >99:1 |
| CuI/(R)-Fesulphos | [3+2] Cycloaddition | Forms two contiguous quaternary stereocenters | up to 98% | High |
| Pd(0)/diazaphospholane ligand | C-H Functionalization | Synthesis of perfluoroalkyl-containing derivatives | High | Not specified |
| S-chiral p-tolylsulfinyl group | Chiral Auxiliary | Synthesis of optically active 3-azabicyclo[3.1.0]hexane | High | Not specified |
Multicomponent Reaction Protocols
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. Several MCRs have been developed for the synthesis of the 3-azabicyclo[3.1.0]hexane core and its analogues.
A three-component reaction between aryl aldehydes, malononitrile, and hydroxylamine (B1172632) hydrochloride in water has been reported for the synthesis of 1-azabicyclo[3.1.0]hexane-3-ene derivatives. acs.org This eco-friendly method proceeds in high yields without the need for a catalyst or organic solvents. acs.org The resulting 1-azabicyclo[3.1.0]hexane-3-enes can be further functionalized.
The 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes is another powerful strategy that can be performed in a multicomponent fashion. beilstein-journals.orgnih.gov In this approach, the azomethine ylides are generated in situ from the reaction of α-amino acids with carbonyl compounds. beilstein-journals.orgnih.gov These reactive intermediates are then trapped by cyclopropenes to afford spiro-fused 3-azabicyclo[3.1.0]hexanes. beilstein-journals.orgnih.gov
Derivatization Reactions of Substituted Cyclopropane Precursors
The construction of the 3-azabicyclo[3.1.0]hexane ring system can also be achieved by starting with a pre-existing cyclopropane ring and subsequently forming the fused pyrrolidine ring. This approach often involves the intramolecular cyclization of appropriately functionalized cyclopropane derivatives.
One such strategy utilizes 2-iodocyclopropanecarboxamides as versatile precursors. These compounds can undergo a three-step sequence involving a copper-free Sonogashira coupling with terminal alkynes, followed by a 5-exo-dig cyclization and an ionic hydrogenation to yield a variety of 4-substituted 3-azabicyclo[3.1.0]hexan-2-ones with high diastereoselectivity.
Another classical approach involves the use of cis-1,2-cyclopropane dicarboxylic acid anhydride (B1165640) as a starting material. google.com This anhydride can react with a primary amine, such as benzylamine, at elevated temperatures to form the corresponding N-substituted imide, 3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione. google.com Subsequent reduction of the carbonyl groups with a reducing agent like sodium bis(2-methoxyethoxy)aluminium hydride yields the 3-benzyl-3-azabicyclo[3.1.0]hexane core. google.com The benzyl (B1604629) group can then be removed via hydrogenolysis to provide the parent 3-azabicyclo[3.1.0]hexane. google.com
| Precursor | Reaction Sequence | Product |
| 2-Iodocyclopropanecarboxamides | Sonogashira coupling, 5-exo-dig cyclization, ionic hydrogenation | 4-Substituted 3-azabicyclo[3.1.0]hexan-2-ones |
| cis-1,2-Cyclopropane dicarboxylic acid anhydride | Reaction with primary amine, reduction | 3-Substituted-3-azabicyclo[3.1.0]hexane |
Synthesis of Key Intermediates and Precursors to 3-Azabicyclo[3.1.0]hexane-3-carboxamide
The synthesis of this compound relies on the efficient construction of the core 3-azabicyclo[3.1.0]hexane ring system. Various synthetic strategies have been developed to access this bicyclic structure, often involving the formation of key intermediates and precursors that are subsequently elaborated to the final product. These methods include cycloaddition reactions, transition-metal-catalyzed cyclopropanations, and multi-step sequences from readily available starting materials.
One prominent approach involves the [3+2] cycloaddition of azomethine ylides with cyclopropenes. This method allows for the direct construction of the 3-azabicyclo[3.1.0]hexane skeleton. For instance, stable azomethine ylides can react with various cyclopropene derivatives to afford the corresponding cycloadducts in moderate to good yields and with high diastereoselectivity. researchgate.net
Transition-metal catalysis offers another powerful tool for the synthesis of the 3-azabicyclo[3.1.0]hexane core. Palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones has been shown to be an effective method for producing a range of 3-azabicyclo[3.1.0]hexane derivatives. This approach is notable for its high yields and diastereoselectivities and has been successfully applied on a gram scale.
Dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate is another efficient route. This method is particularly attractive for its ability to operate at very low catalyst loadings, making it a cost-effective and practical option for larger-scale synthesis. The reaction conditions can be tuned to selectively produce either the exo- or endo-diastereomer of the resulting 3-azabicyclo[3.1.0]hexane-6-carboxylate, which can serve as a versatile intermediate.
A multi-step synthesis starting from 2-iodocyclopropanecarboxamides has also been reported. This sequence involves a copper-free Sonogashira coupling, followed by a 5-exo-dig cyclization and an ionic hydrogenation to yield 4-substituted 3-azabicyclo[3.1.0]hexan-2-ones. acs.org These lactams can then be further modified to access the desired 3-azabicyclo[3.1.0]hexane core.
The synthesis of this compound itself would likely proceed from the core 3-azabicyclo[3.1.0]hexane. This intermediate can be prepared through various established routes. Once the bicyclic amine is obtained, the carboxamide group can be introduced at the 3-position. A common method for this transformation is the reaction of the secondary amine with an isocyanate, such as chlorosulfonyl isocyanate followed by reduction, or by direct acylation with a suitable carbamoylating agent. While a direct documented synthesis for the 3-carboxamide was not prominently found, its synthesis can be inferred from standard organic transformations. For instance, the closely related (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide has been synthesized, indicating the feasibility of introducing a carboxamide group onto this bicyclic system.
Table 1: Comparison of Synthetic Routes to the 3-Azabicyclo[3.1.0]hexane Core
| Synthetic Method | Key Precursors | Catalyst/Reagent | Key Features |
| 1,3-Dipolar Cycloaddition | Azomethine ylides, Cyclopropenes | - | High diastereoselectivity |
| Palladium-Catalyzed Cyclopropanation | Maleimides, N-Tosylhydrazones | Palladium catalyst | High yields, gram-scale feasibility |
| Dirhodium(II)-Catalyzed Cyclopropanation | N-Boc-2,5-dihydropyrrole, Ethyl diazoacetate | Dirhodium(II) catalyst | Low catalyst loadings, stereoselective |
| Multi-step Sequence | 2-Iodocyclopropanecarboxamides | Various | Access to substituted derivatives |
Process Chemistry and Scalability Considerations in 3-Azabicyclo[3.1.0]hexane Synthesis
The transition from laboratory-scale synthesis to large-scale industrial production of 3-azabicyclo[3.1.0]hexane and its derivatives presents several challenges and requires careful consideration of process chemistry principles. Key factors that influence the scalability of a synthetic route include the cost and availability of starting materials, the safety of the reaction conditions, the efficiency and robustness of the chemical transformations, and the ease of purification of the final product.
For the synthesis of the 3-azabicyclo[3.1.0]hexane core, methods that utilize catalytic amounts of transition metals, such as the dirhodium(II)-catalyzed cyclopropanation, are often favored for large-scale production due to their efficiency and reduced waste generation. The ability to perform these reactions at low catalyst loadings (e.g., 0.005 mol%) significantly improves the economic viability of the process. Furthermore, the development of "telescoped" reaction sequences, where multiple steps are performed in a single pot without isolation of intermediates, can streamline the manufacturing process and reduce operational costs. Such telescoped conditions have been successfully developed for the gram-scale synthesis of 3-azabicyclo[3.1.0]hexane derivatives.
The choice of reagents and solvents is also a critical consideration for scalability. For example, the use of highly reactive or hazardous reagents may require specialized equipment and handling procedures, increasing the complexity and cost of the process. The development of synthetic routes that utilize safer and more environmentally friendly reagents is an ongoing area of research in process chemistry.
Purification of the final product is another significant challenge in large-scale synthesis. Chromatographic purification, which is commonly used in laboratory settings, is often not practical or cost-effective for multi-kilogram production. Therefore, developing synthetic routes that yield products with high purity, which can be isolated by simple crystallization or distillation, is highly desirable. For instance, the stereoselective synthesis of either the exo- or endo-isomers of 3-azabicyclo[3.1.0]hexanes has been achieved without the need for chromatographic purification, demonstrating the potential for scalable and efficient manufacturing.
The practical synthesis of a 6-triazolylazabicyclo[3.1.0]hexane derivative has been reported on a scale greater than 18 kg, highlighting the feasibility of producing complex derivatives of this scaffold on an industrial scale. This successful scale-up was achieved through a robust synthetic sequence based on a Kulinkovich–de Meijere pyrroline (B1223166) cyclopropanation followed by a transamination reaction. Careful optimization of reaction conditions and isolation methods was crucial to minimize undesired side reactions and increase the purity of the final product.
Table 2: Key Considerations for Scalable Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives
| Consideration | Importance in Process Chemistry | Examples in 3-Azabicyclo[3.1.0]hexane Synthesis |
| Cost of Starting Materials | Directly impacts the economic viability of the process. | Utilizing readily available and inexpensive precursors. |
| Catalyst Loading | Lower catalyst loading reduces cost and simplifies purification. | Dirhodium(II)-catalyzed cyclopropanation at 0.005 mol%. |
| Reaction Safety | Ensures safe operation at large scale. | Avoiding highly energetic or toxic reagents. |
| Process Robustness | Consistent yield and purity across different scales. | Optimization of reaction parameters to control side reactions. |
| Purification Method | Avoidance of chromatography is preferred for large scale. | Development of routes that allow for crystallization of the final product. |
| Waste Management | Minimizing waste is crucial for environmental and economic reasons. | Atom-economical reactions and catalytic processes are favored. |
Structural Diversity and Preparation of Advanced 3 Azabicyclo 3.1.0 Hexane 3 Carboxamide Analogues
Synthesis of Spiro-Fused 3-Azabicyclo[3.1.0]hexane Derivatives
A prominent strategy for elaborating the 3-azabicyclo[3.1.0]hexane core involves the creation of spiro-fused systems, where one of the carbon atoms of the bicyclic ring is shared with another ring system. The 1,3-dipolar cycloaddition reaction is a powerful tool for constructing these complex architectures. nih.govbeilstein-journals.org This reaction typically involves the in situ generation of an azomethine ylide, which then reacts with a dipolarophile, such as a cyclopropene (B1174273), to yield the desired spirocyclic product. nih.govacs.org
One common approach generates azomethine ylides from the condensation of isatins (or their derivatives) with α-amino acids. nih.govacs.org The resulting ylide undergoes a [3+2] cycloaddition with a cyclopropene to furnish spiro[3-azabicyclo[3.1.0]hexane]oxindoles. acs.orgacs.org For instance, the reaction of substituted isatins, α-amino acids, and various cyclopropenes in a one-pot, three-component fashion has been shown to produce these spiro compounds in moderate to high yields. acs.orgacs.org The choice of α-amino acid, such as isobutyl, sec-butyl, and 2-methylthioethyl variants, has been demonstrated to influence the biological activity of the final products. nih.gov
The reaction conditions, including the solvent, can be optimized to improve yields and diastereoselectivity. For example, conducting the reaction in a methanol-water medium has been found to be effective for the synthesis of certain 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles. acs.org The versatility of this method allows for the incorporation of various substituents on both the oxindole (B195798) and the 3-azabicyclo[3.1.0]hexane moieties, leading to a diverse library of spiro-fused derivatives. nih.govresearchgate.net
Table 1: Synthesis of Spiro-Fused [3-azabicyclo[3.1.0]hexane]oxindoles via 1,3-Dipolar Cycloaddition
| Isatin Derivative | α-Amino Acid | Cyclopropene | Product | Yield (%) | Reference |
| Isatin | L-Valine | 1,2,3-Triphenylcyclopropene | Spiro[azabicyclo[3.1.0]hexane]oxindole 4a | - | nih.gov |
| Isatin | L-Isoleucine | 1,2,3-Triphenylcyclopropene | Spiro[azabicyclo[3.1.0]hexane]oxindole 4b | - | nih.gov |
| Isatin | L-Methionine | 1,2,3-Triphenylcyclopropene | Spiro[azabicyclo[3.1.0]hexane]oxindole 4c | - | nih.gov |
| Isatin (2a) | L-Proline (3a) | 1,2,3-Triphenylcyclopropene (1b) | Spirooxindole 4baa | 85 | acs.org |
| N-Methylisatin (2b) | L-Proline (3a) | 1,2,3-Triphenylcyclopropene (1b) | Spirooxindole 4bba | 79 | acs.org |
| Isatin (2a) | Sarcosine (3b) | 1,2,3-Triphenylcyclopropene (1b) | Spiro[3-azabicyclo[3.1.0]hexane]oxindole 6bcb | 53 | acs.org |
Preparation of Bis-Spirocyclic 3-Azabicyclo[3.1.0]hexane Derivatives
Further increasing the structural complexity, bis-spirocyclic derivatives feature spiro centers at two different positions of the 3-azabicyclo[3.1.0]hexane ring. A reliable method for the synthesis of such compounds containing spiro units at the 2- and 4-positions has been developed. nih.govbeilstein-journals.org This approach also utilizes a 1,3-dipolar cycloaddition reaction, specifically between cyclopropenes and a stable azomethine ylide, the N-protonated form of Ruhemann's purple. beilstein-journals.orgbeilstein-archives.org
This stable 1,3-dipole reacts with a variety of 3-substituted and 3,3-disubstituted cyclopropenes to afford the corresponding bis-spirocyclic 3-azabicyclo[3.1.0]hexane cycloadducts. nih.govbeilstein-journals.org The reactions generally proceed in moderate to good yields and with high diastereofacial selectivity. beilstein-journals.orgbeilstein-archives.org Even unstable 1,2-disubstituted cyclopropenes can be successfully trapped by the stable ylide under mild conditions. nih.govbeilstein-journals.org
The reaction conditions can be fine-tuned to optimize the yield of the desired bis-spirocyclic product. A screening of solvents has shown that aprotic solvents like 1,4-dioxane, acetonitrile, and dimethylformamide (DMF) at 65 °C are favorable for the formation of the cycloadducts. nih.govbeilstein-journals.org For example, the reaction of 1,2-diphenylcyclopropene with the protonated Ruhemann's purple smoothly yields the corresponding bis-spiro 3-azabicyclo[3.1.0]hexane derivative. beilstein-journals.org
Table 2: Synthesis of Bis-Spirocyclic 3-Azabicyclo[3.1.0]hexane Derivatives
| Cyclopropene Derivative | Solvent | Temperature (°C) | Yield (%) | Reference |
| 3,3-Dimethyl-1,2-diphenylcyclopropene | 1,4-Dioxane | 65 | 67 | nih.gov |
| 3,3-Dimethyl-1,2-diphenylcyclopropene | Acetonitrile | 65 | 70 | nih.gov |
| 3,3-Dimethyl-1,2-diphenylcyclopropene | DMF | 65 | 61 | nih.gov |
| 1,2-Diphenylcyclopropene | THF | Reflux | 78 | beilstein-journals.org |
| 3-Ethyl-3-phenyl-1,2-diphenylcyclopropene | THF | Reflux | 72 | beilstein-journals.org |
| 1-Methyl-2-phenylcyclopropene | THF | Room Temp | 74 | nih.gov |
| 1-Phenyl-2-(trimethylsilyl)cyclopropene | THF | Room Temp | 79 | nih.gov |
Construction of Halogenated (e.g., Fluorinated) 3-Azabicyclo[3.1.0]hexane Frameworks
The introduction of halogen atoms, particularly fluorine, into organic molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical and biological properties. nih.gov A general and efficient method for the synthesis of difluoromethyl (CHF₂) substituted 3-azabicyclo[3.1.0]hexane derivatives has been developed. nih.govscispace.com This process involves the photochemical decomposition of CHF₂-pyrazolines, which can be generated from commercially available maleimides. nih.gov
This protocol offers several advantages, including simple operation, mild reaction conditions, and excellent functional group tolerance, providing the desired products in moderate to excellent yields. nih.govscispace.com Notably, both diastereoisomers of the fluorinated products can often be readily separated by silica (B1680970) gel chromatography. nih.gov The carbonyl groups in the resulting succinimide (B58015) ring can be further reduced, for instance with lithium aluminum hydride, to yield the corresponding difluoromethylated 3-azabicyclo[3.1.0]hexane (pyrrolidine) derivatives without cleavage of the cyclopropane (B1198618) ring. nih.gov
In addition to fluorination, a chemodivergent protocol has been disclosed for the copper-mediated synthesis of other halogenated 3-azabicyclo[3.1.0]hexane precursors, such as dibromo 1-pyrrolines and 3-azabicyclo[3.1.0]hex-2-enes, from N-allyl enamines. rsc.org The reaction selectivity is controlled by the type of halogen reagent, its addition rate, and the solvent. rsc.org
Table 3: Synthesis of a Difluoromethylated 3-Azabicyclo[3.1.0]hexane Derivative
| Starting Maleimide | Reaction Conditions | Product | Yield (%) | Reference |
| 1-Benzyl-1H-pyrrole-2,5-dione | Photochemical decomposition of in situ generated CHF₂-pyrazoline | 3-Benzyl-6-(difluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione | Moderate to excellent | nih.gov |
Synthesis of Carboxylic Acid, Nitrile, and Lactam Derivatives from 3-Azabicyclo[3.1.0]hexane Core
The functionalization of the 3-azabicyclo[3.1.0]hexane core with carboxylic acid, nitrile, and lactam groups provides valuable intermediates for further synthetic transformations and for biological evaluation.
Carboxylic Acid Derivatives: A synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been developed, significantly shortening previously known procedures. acs.orgresearchgate.net By adjusting reaction conditions, either the pure cis or trans acid can be obtained. acs.org Optical resolution can be achieved through diastereomeric salt formation or chiral chromatography. acs.orgresearchgate.net
Nitrile Derivatives: The preparation of 3-azabicyclo[3.1.0]hexane-2-carbonitrile can be achieved through a process involving the reaction of cis 2-aminomethylcyclopropyl-1,1-dimethyl acetal (B89532) with a cyanide in the presence of a lower-alkanecarboxylic acid. google.com This leads to an N-alkanoyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile, which can be subsequently hydrolyzed to the corresponding carboxylic acid. google.com
Lactam Derivatives: Substituted 3-azabicyclo[3.1.0]hexan-2-ones (lactams) can be efficiently synthesized from 2-iodocyclopropanecarboxamides. nih.gov The process involves a copper-free Sonogashira coupling with terminal alkynes, followed by a 5-exo-dig cyclization of the amide nitrogen onto the triple bond. nih.gov This sequence provides access to 4-methylene-3-azabicyclo[3.1.0]hexan-2-ones in excellent yields. These intermediates can then undergo further reactions, such as Pictet-Spengler cyclizations, to generate more complex lactam structures with a quaternary stereocenter at the C4 position. nih.gov Another approach involves the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides to access these conformationally restricted aza[3.1.0]bicycles. mdpi.com
Table 4: Examples of Carboxylic Acid, Nitrile, and Lactam Derivatives
| Derivative Type | Synthetic Precursor | Key Reaction Step | Resulting Functional Group | Reference |
| Carboxylic Acid | N/A | Adjustment of reaction conditions for stereocontrol | -COOH at C-2 | acs.orgresearchgate.net |
| Nitrile | cis 2-Aminomethylcyclopropyl-1,1-dialkyl acetal | Reaction with cyanide | -CN at C-2 | google.com |
| Lactam | N-Substituted cis-2-iodocyclopropanecarboxamide | Copper-free Sonogashira coupling and 5-exo-dig cyclization | Lactam (2-oxo) | nih.gov |
| Lactam | 1-(4-chlorophenyl)-N-(p-tolyl)-2-vinyl cyclopropane-1-carboxamide | Base-induced intramolecular spirocyclization | Lactam (2-oxo) | mdpi.com |
Exploration of Substituted 3-Azabicyclo[3.1.0]hexane-3-carboxamide Architectures
The exploration of diverse substitution patterns on the 3-azabicyclo[3.1.0]hexane ring system is fundamental to developing novel chemical entities. While direct synthesis of "this compound" is not explicitly detailed in the provided context, the synthetic methods described allow for the construction of a wide array of substituted architectures that are precursors or analogues. The carboxamide functionality at the N-3 position can be envisioned as being installed on the 3-azabicyclo[3.1.0]hexane core, which itself can bear numerous substituents.
The synthetic strategies outlined provide access to various substituted frameworks:
Spiro-fused systems introduce bulky and structurally complex substituents at the C-2 or C-4 positions, such as the oxindole moiety. nih.govacs.org
Bis-spirocyclic derivatives create highly rigid and three-dimensional structures with spirocyclic groups at both C-2 and C-4. nih.govbeilstein-journals.org
Halogenated frameworks allow for the specific placement of atoms like fluorine, which can significantly alter the molecule's properties. nih.gov
Functionalization at C-2 with carboxylic acid or nitrile groups provides handles for further elaboration into amides and other functionalities. acs.orggoogle.com
Lactam formation incorporates a carbonyl group into the five-membered ring and allows for substitution at the C-4 position. nih.gov
These methods collectively enable the synthesis of a vast chemical space of substituted 3-azabicyclo[3.1.0]hexane architectures. The N-3 position, being a secondary amine in the parent scaffold, is readily available for acylation to form the desired carboxamide group, thus integrating these diverse structural motifs into the "this compound" class of compounds.
Computational and Theoretical Investigations of 3 Azabicyclo 3.1.0 Hexane 3 Carboxamide and Its Analogues
Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Mechanism Elucidation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the mechanisms of reactions that form the 3-azabicyclo[3.1.0]hexane scaffold. These calculations provide information about transition states, reaction energies, and molecular orbitals, which helps in understanding reaction pathways and predicting reactivity.
One of the key synthetic routes to this scaffold is the 1,3-dipolar cycloaddition of azomethine ylides to cyclopropenes. beilstein-journals.org DFT calculations at the M11/cc-pVDZ level of theory have been used to study the mechanism of these cycloadditions. beilstein-journals.org The analysis revealed that the reactions are controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the cyclopropene (B1174273) and the Lowest Unoccupied Molecular Orbital (LUMO) of the ylide. beilstein-journals.org This type of analysis is crucial for predicting how substituents on either reactant will affect the reaction rate and outcome.
Computational studies have also been employed to understand the formation of complex fluorinated 3-azabicyclo[3.1.0]hexane derivatives. researchgate.net Furthermore, ab-initio calculations have successfully explained the observed cis selectivity in the stereoselective lithiation/carboxylation step during the synthesis of stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. researchgate.net Such theoretical backing is invaluable for optimizing reaction conditions to favor the desired product. The synthesis of this class of compounds has seen significant progress through various transition-metal-catalyzed and transition-metal-free catalytic systems, with computational studies often underpinning the understanding of the underlying reaction mechanisms. nih.gov
Table 1: Application of DFT in Reaction Mechanism Studies of 3-Azabicyclo[3.1.0]hexane Synthesis This table is interactive and can be sorted by clicking on the headers.
| Reaction Type | Computational Method | Key Finding | Reference |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | DFT (M11/cc-pVDZ) | Reaction is HOMO(cyclopropene)-LUMO(ylide) controlled. | beilstein-journals.org |
| Stereoselective Carboxylation | Ab-initio calculations | Explained the observed cis selectivity in the reaction. | researchgate.net |
Prediction of Stereoselectivity and Diastereoselectivity
The rigid, three-dimensional structure of the 3-azabicyclo[3.1.0]hexane core means that stereochemistry is a critical aspect of its chemistry and biological activity. Computational methods are frequently used to predict and explain the stereochemical outcomes of synthetic reactions.
For the 1,3-dipolar cycloaddition reactions mentioned previously, DFT calculations of the transition-state energies for the reaction between 3-methyl-3-phenylcyclopropene (B8295009) and an azomethine ylide were found to be in complete agreement with the experimentally observed high diastereofacial selectivity. beilstein-journals.org This predictive power allows chemists to design reactions that yield a single desired stereoisomer, avoiding costly and difficult separation processes.
Similarly, in the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones, a range of 3-azabicyclo[3.1.0]hexane derivatives were obtained with high diastereoselectivity. rsc.org While the specific computational studies were not detailed, such stereochemical control is often rationalized and optimized through theoretical modeling of the catalyst-substrate complexes and transition states. The ability to selectively synthesize either exo- or endo--3-azabicyclo[3.1.0]hexane-6-carboxylates by simply changing the dirhodium(II) catalyst is another example where computational modeling can explain the subtle energetic differences that dictate the product's stereochemistry. acs.org
Conformational Analysis of the Bicyclic Scaffold
The biological activity of 3-azabicyclo[3.1.0]hexane derivatives is intrinsically linked to the three-dimensional shape, or conformation, of the bicyclic scaffold. This rigid framework is often introduced into molecules to reduce conformational flexibility, which can lead to tighter and more selective binding to biological targets. unife.it
Conformational studies combining Nuclear Magnetic Resonance (NMR) data (NOE and coupling constants) with molecular modeling have been performed on proline-templated amino acids based on the 3-azabicyclo[3.1.0]hexane system. acs.org These investigations revealed that the bicyclic system consistently adopts a flattened boat conformation. acs.org For short peptides composed of these units, NMR studies indicated a populated poly-l-proline type II conformation, demonstrating how the scaffold can be used to mimic specific secondary structures of proteins. acs.org The defined and predictable conformation of this scaffold makes it a valuable component in the design of peptidomimetics and other structurally constrained molecules. acs.orgresearchgate.net
Molecular Modeling and Ligand-Target Interaction Studies (Pre-clinical Focus)
In drug discovery, molecular modeling is a critical pre-clinical tool for designing and evaluating potential drug candidates. This involves docking the small molecule into the active site of a protein target and simulating their interaction to predict binding affinity and orientation.
Derivatives of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide have been virtually designed as potential inhibitors of the main protease (3CLpro) of the SARS-CoV-2 virus. nih.gov In these studies, molecular docking with AutoDock 4.2 was used to predict how the compounds bind to the protein. nih.gov The most promising candidates were then subjected to molecular dynamics (MD) simulations using the AMBER14 force field to assess the stability of the ligand-protein complex over time. nih.gov Calculations of binding free energy (using methods like MM-PBSA) and analysis of hydrogen bond networks further clarified the strength and nature of the interaction. nih.gov
Similarly, docking simulations have been used to support experimental findings for other analogues. Spiro-fused 3-azabicyclo[3.1.0]hexanes were docked into actin-related protein targets (PDB IDs: 8DNH, 2Q1N) to rationalize their observed effects on the actin cytoskeleton and cell motility in cancer cell lines. nih.govmdpi.com
Computational Approaches for Structure-Activity Relationship (SAR) Elucidation
Understanding the structure-activity relationship (SAR) — how changes in a molecule's structure affect its biological activity — is fundamental to medicinal chemistry. Computational methods provide a quantitative framework for elucidating SAR (QSAR).
For derivatives of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide designed as SARS-CoV-2 inhibitors, a QSAR and pharmacological descriptor analysis was performed. nih.gov This involves calculating various molecular properties (e.g., molecular weight, polarity, hydrogen bond donors/acceptors) and correlating them with inhibitory activity. nih.gov
In silico ADMET (adsorption, distribution, metabolism, excretion, and toxicity) predictions are another key computational component of SAR studies. For a series of spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles, pharmacokinetic properties were predicted using computational tools. mdpi.com These analyses assess "drug-likeness" based on criteria such as Lipinski's rule of five and Veber's rules, helping to prioritize compounds with favorable properties for further development. mdpi.com Such computational screening allows researchers to identify potential liabilities early in the drug discovery process, saving time and resources. mdpi.com
Table 2: Computationally Predicted Pharmacokinetic Properties for Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles This table is interactive and can be sorted by clicking on the headers.
| Parameter | Description | Typical Value Range for "Drug-Likeness" | Reference |
|---|---|---|---|
| Molecular Weight | Mass of the molecule | < 500 Da | mdpi.com |
| logP | Octanol-water partition coefficient (lipophilicity) | < 5 | mdpi.com |
| H-bond Donors | Number of OH and NH groups | < 5 | mdpi.com |
| H-bond Acceptors | Number of N and O atoms | < 10 | mdpi.com |
| Caco-2 Permeability | Prediction of intestinal absorption | Varies | mdpi.com |
Research Applications of 3 Azabicyclo 3.1.0 Hexane 3 Carboxamide in Chemical Biology and Early Stage Drug Discovery
Significance of 3-Azabicyclo[3.1.0]hexane Scaffolds in Natural Product Synthesis
The 3-azabicyclo[3.1.0]hexane framework is a key structural feature in a range of biologically active natural products. nih.govexlibrisgroup.com Its presence in these molecules often contributes to their potent biological activities, which include antitumor, anti-inflammatory, and antibacterial properties. mdpi.comnih.gov Natural products containing this scaffold derive their activity from the unique three-dimensional conformation imparted by the bicyclic system, which facilitates precise interactions with biological targets. mdpi.com For example, the duocarmycin family of antibiotics, known for their potent DNA alkylating abilities and antitumor effects, features this key structural element. mdpi.com The rigid nature of the scaffold helps to position the reactive functionalities for optimal interaction with DNA. mdpi.com The inherent strain and defined stereochemistry of the 3-azabicyclo[3.1.0]hexane ring system make it an attractive component for synthetic chemists aiming to replicate or mimic the biological activity of these complex natural products. nih.govnih.gov
Utility as Building Blocks and Key Intermediates in Complex Molecule Synthesis
The 3-azabicyclo[3.1.0]hexane scaffold is not only a component of natural products but also a valuable building block for the synthesis of novel and complex molecules in medicinal chemistry. nih.govvulcanchem.com Its rigid structure provides a means to explore chemical space with a higher degree of conformational constraint compared to more flexible aliphatic or aromatic systems. This conformational rigidity can lead to enhanced metabolic stability and a higher binding affinity for biological targets.
Synthetic chemists utilize derivatives of 3-azabicyclo[3.1.0]hexane as key intermediates to introduce specific spatial arrangements of functional groups. nih.govunife.it The stereochemistry of the bicyclic system can be precisely controlled, allowing for the synthesis of specific stereoisomers, which is crucial as different isomers can exhibit vastly different biological activities. vulcanchem.com The development of efficient, catalytic, and enantioselective methods for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives has further expanded their utility, making these valuable building blocks more accessible for drug discovery programs. vulcanchem.com
Development of Molecular Probes and Enzyme Modulators (Focus on Biochemical Mechanisms)
The unique structural and conformational properties of the 3-azabicyclo[3.1.0]hexane scaffold have been exploited in the design of molecular probes and inhibitors for various enzymes, playing a significant role in early-stage drug discovery.
Dipeptidyl Peptidase IV (DPP-IV) Inhibitor Research
Derivatives of 3-azabicyclo[3.1.0]hexane have been investigated as inhibitors of Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and a key target for the treatment of type 2 diabetes. nih.govgoogle.com The introduction of the conformationally restricted 3-azabicyclo[3.1.0]hexane moiety into the P2 region of 2-cyanopyrrolidine-based inhibitors has been explored to develop novel DPP-IV inhibitors. nih.gov The rigid scaffold helps to orient the pharmacophoric groups for optimal binding to the active site of the DPP-IV enzyme. nih.gov For instance, Saxagliptin, a potent DPP-IV inhibitor, features a related 2-azabicyclo[3.1.0]hexane core, demonstrating the utility of this bicyclic system in targeting this enzyme class. beilstein-journals.org Research in this area focuses on synthesizing derivatives with improved potency, selectivity, and pharmacokinetic profiles. nih.govgoogle.com
| Compound Class | Target Enzyme | Therapeutic Area | Key Structural Feature |
| N-(aryl/heteroaryl)-3-azabicyclo[3.1.0]hexane derivatives | Dipeptidyl Peptidase IV (DPP-IV) | Type 2 Diabetes | Conformationally restricted scaffold for P2 region binding nih.gov |
Nuclear Factor-κB Inducing Kinase (NIK) Inhibitor Research
Inhibition of Nuclear Factor-κB Inducing Kinase (NIK) is a promising therapeutic strategy for autoimmune disorders. researchgate.net Structure-based drug design has led to the identification of an azabicyclo[3.1.0]hexanone motif as a key component in potent and selective NIK inhibitors. researchgate.netssrn.com The incorporation of this scaffold was a result of efforts to improve the metabolic stability and reduce the clearance of earlier inhibitor series. researchgate.net The rigid cyclopropyl (B3062369) lactam structure was found to attenuate both in vitro and in vivo clearance while maintaining high potency against NIK. researchgate.netthieme-connect.com This led to a significant reduction in the predicted human dose, making these compounds more viable for clinical development. ssrn.com The synthesis of these complex inhibitors has been streamlined through the use of catalytic, enantioselective C–H activation, enabling the production of sufficient quantities for in vivo studies. thieme-connect.comresearchgate.net
| Compound Motif | Target Kinase | Therapeutic Application | Advantage of Scaffold |
| Azabicyclo[3.1.0]hexanone | Nuclear Factor-κB Inducing Kinase (NIK) | Autoimmune Disorders | Attenuated clearance, maintained potency, increased selectivity researchgate.netssrn.com |
T-type Calcium Channel Inhibitor Research
T-type calcium channels are implicated in a variety of neurological disorders, including neuropathic pain. nih.gov A series of 3N-substituted-azabicyclo[3.1.0]hexane carboxamide derivatives have been designed and synthesized as inhibitors of these channels. nih.govresearchgate.net In these compounds, the 3-azabicyclo[3.1.0]hexane core acts as a rigid scaffold to which various aryl and hydrophobic substituents are attached. nih.gov Research has shown that derivatives containing a 5-isobutyl-1-phenyl-pyrazole ring exhibit potent and selective T-channel inhibition. nih.gov Specifically, compounds with hydrophobic substituents at the 3N-position demonstrated significant in vitro efficacy and were effective in alleviating neuropathic pain in animal models. nih.gov The development of these inhibitors highlights the role of the azabicyclo[3.1.0]hexane scaffold in creating potent and selective modulators of ion channels. nih.govacs.org
| Compound Series | Target Channel | Therapeutic Indication | Key Finding |
| 3N-R-substituted azabicyclo[3.1.0]hexane carboxamides | T-type Calcium Channels | Neuropathic Pain | Hydrophobic substituents at the 3N-position led to potent in vitro efficacy and in vivo pain alleviation nih.gov |
Histone Deacetylase Inhibitor Research
Compounds incorporating the 3-azabicyclo[3.1.0]hexane moiety have also been explored as inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy. nih.govmdpi.com The rigid scaffold can be used to position a zinc-binding group and a "cap" group that interacts with the surface of the enzyme. researchgate.net For example, a class I selective, orally active HDAC inhibitor, CHR-3996, incorporates a bicyclo[3.1.0]hexane moiety. researchgate.net While not a 3-aza derivative, its development showcases the utility of this general bicyclic framework in HDAC inhibitor design. The constrained nature of the scaffold can contribute to selectivity among the different HDAC isoforms. researchgate.netbeilstein-journals.org
| Compound | Target Enzyme Class | Therapeutic Area | Role of Bicyclic Scaffold |
| CHR-3996 | Histone Deacetylase (HDAC) Class I | Oncology | Provides a rigid core for positioning key pharmacophoric elements researchgate.net |
Opioid Receptor and Dopamine (B1211576) D3 Receptor Antagonist Research
Compounds featuring the 3-azabicyclo[3.1.0]hexane scaffold have been identified as antagonists of both opioid and dopamine D3 receptors, making them significant targets for the development of treatments for addiction and various neurological disorders. mdpi.comresearchgate.net
Opioid Receptor Antagonism: Researchers have designed and synthesized derivatives of 3-azabicyclo[3.1.0]hexane as novel antagonists for opioid receptors. wipo.int For instance, one area of investigation has been the development of achiral μ-opioid receptor ligands for potential therapeutic use. nih.gov Structure-activity relationship (SAR) studies have been crucial in this field, highlighting structural modifications that lead to compounds with high (picomolar) binding affinity and selectivity for the μ-opioid receptor over the δ (delta) and κ (kappa) subtypes. nih.gov Further research has focused on creating structurally rigid analogues to understand the active conformation required for potent opioid receptor antagonism. researchgate.net Patents have been filed for various 3-azabicyclo[3.1.0]hexane derivatives specifically for their activity as opioid receptor antagonists. public.lu
Dopamine D3 Receptor Antagonism: The dopamine D3 receptor is a key target in the treatment of substance abuse and other neuropsychiatric conditions. nih.gov The unique anatomical distribution of D3 receptors in the brain's limbic areas suggests their role in cognitive and emotional functions. nih.gov Consequently, selective D3 antagonists are sought after for their potential to offer therapeutic benefits without the side effects associated with D2 receptor modulation. nih.gov
In Vitro Antiproliferative Activity Studies in Cell Lines (Mechanism-Oriented)
Derivatives of 3-azabicyclo[3.1.0]hexane have demonstrated significant antiproliferative activity against a variety of human and murine cancer cell lines. mdpi.comnih.gov These mechanism-oriented studies aim to understand how these compounds inhibit cancer cell growth, motility, and survival.
Screening Against Cancer Cell Lines: Spiro-fused heterocyclic compounds containing the 3-azabicyclo[3.1.0]hexane framework have been synthesized and evaluated for their in vitro antiproliferative effects. mdpi.comnih.gov These studies have utilized a range of tumor cell lines, including:
Human erythroleukemia (K562) mdpi.comnih.gov
Acute T cell leukemia (Jurkat) mdpi.commdpi.com
Cervical carcinoma (HeLa) mdpi.comnih.gov
Melanoma (Sk-mel-2) mdpi.com
Breast cancer adenocarcinoma (MCF-7) mdpi.com
Osteosarcoma (U2OS) nih.gov
Mouse colon carcinoma (CT26) mdpi.commdpi.com
Murine melanoma (B16) nih.gov
In multiple studies, derivatives with a [3-azabicyclo[3.1.0]hexane]-oxindole moiety demonstrated notable antiproliferative activity, with IC₅₀ values (the concentration required to inhibit cell growth by 50%) often in the low micromolar range. mdpi.com For example, against the Jurkat cell line, certain compounds showed IC₅₀ values ranging from 2 to 12 μM after 72 hours of treatment. mdpi.com
Table 1: Selected In Vitro Antiproliferative Activity of 3-Azabicyclo[3.1.0]hexane Derivatives
Mechanism of Action: The antitumor effects of these compounds are linked to several cellular mechanisms:
Cytoskeleton Disruption: Confocal microscopy has revealed that treatment with these compounds leads to the disassembly of actin stress fibers, with granular actin becoming diffusely distributed in the cytoplasm. nih.govnih.gov This effect was observed in up to 90% of treated HeLa cells in one study. mdpi.comnih.gov
Inhibition of Cell Motility: A significant reduction in filopodia-like membrane protrusions, which are critical for cell movement and metastasis, has been observed. nih.govmdpi.com For instance, the number of HeLa cells with these protrusions was reduced from 91% in control cells to 35% after treatment with active compounds. mdpi.comnih.gov Scratch tests confirmed that treated melanoma cells lose their ability to move and fill an empty space. mdpi.com
Cell Cycle Arrest: DNA cytometry studies show that these compounds can cause significant cell-cycle disruption. mdpi.commdpi.com A common finding is the accumulation of cells in the G0/G1 or SubG1 phases of the cell cycle, indicating a halt in proliferation and the induction of apoptosis (programmed cell death). mdpi.comnih.gov
Mitochondrial Effects: Some studies using flow cytometry have shown that treatment can lead to a decreased mitochondrial membrane potential, which is an early indicator of apoptosis. nih.govresearchgate.net
These findings suggest that 3-azabicyclo[3.1.0]hexane derivatives not only inhibit cell proliferation but may also reduce the metastatic potential of tumor cells, making them promising candidates for further anticancer drug development. nih.gov
Applications in Agrochemical Research and Development
The 3-azabicyclo[3.1.0]hexane scaffold is not only relevant in pharmaceuticals but also serves as a key structural feature in the development of agrochemicals. nih.govscispace.com
One of the most direct applications in this field is the use of a specific derivative, 3-azabicyclo[3.1.0]hexane-2-carboxylic acid, as a plant male gametocide. google.comgoogle.com A gametocide is a substance that kills gamete cells, and a male gametocide specifically targets pollen. This is highly useful in agriculture for creating male-sterile plants, which is a critical step in the production of hybrid seeds. Hybrid vigor, or heterosis, often results in crops with higher yields, greater uniformity, and improved disease resistance. By preventing self-pollination, gametocides facilitate controlled cross-pollination to produce these desirable hybrid varieties. The effectiveness of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid for this purpose has been documented in patents. google.com
Analytical and Spectroscopic Characterization Methodologies in 3 Azabicyclo 3.1.0 Hexane 3 Carboxamide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-Azabicyclo[3.1.0]hexane-3-carboxamide. ¹H NMR provides detailed information about the number of different types of protons, their connectivity, and their chemical environment, while ¹³C NMR reveals the types of carbon atoms present in the molecule.
In a ¹H NMR spectrum of this compound, specific signals would correspond to the protons of the bicyclic core and the carboxamide group. The chemical shifts (δ), measured in parts per million (ppm), indicate the electronic environment of each proton. The splitting pattern (multiplicity) of each signal, a result of spin-spin coupling, provides information about the number of adjacent protons, which is crucial for establishing the connectivity of the atoms. The integration of the signals corresponds to the relative number of protons for each signal.
Similarly, the ¹³C NMR spectrum would display distinct peaks for each unique carbon atom in the molecule, including those in the cyclopropane (B1198618) and pyrrolidine (B122466) rings, as well as the carbonyl carbon of the carboxamide group. The chemical shifts of these signals are indicative of the carbon's hybridization and bonding. Although specific experimental data for the parent compound is not detailed in the available literature, the expected data format is presented below.
Interactive Table: Illustrative ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |
|---|---|---|---|---|
| Carboxamide (-NH₂) | Data not available | Data not available | Data not available | Data not available |
Interactive Table: Illustrative ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ) [ppm] |
|---|---|
| Carbonyl Carbon (C=O) | Data not available |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule.
In a typical mass spectrum, the compound is ionized, and the resulting molecular ion ([M]+) or a protonated/adducted molecule (e.g., [M+H]+, [M+Na]+) is detected. The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound. For this compound (C₆H₁₀N₂O), the expected exact mass can be calculated and compared with the experimental value from HRMS to confirm the molecular formula. google.com
Furthermore, the fragmentation pattern, which results from the breakdown of the molecular ion within the mass spectrometer, can provide valuable structural information, corroborating the connectivity established by NMR.
Interactive Table: Molecular Weight Data for this compound
| Technique | Ion Type | Calculated m/z | Observed m/z |
|---|
Chromatographic Techniques for Purification and Analysis (HPLC, UPLC, LC-MS, TLC)
Chromatographic techniques are essential for the purification and analysis of this compound. Thin-layer chromatography (TLC) is often used for rapid reaction monitoring and preliminary purity assessment.
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are high-resolution techniques used to separate the compound from impurities and to determine its purity with high accuracy. google.com These methods utilize a stationary phase (e.g., a C18 column) and a mobile phase to separate components of a mixture based on their differential partitioning. The retention time of the compound is a characteristic property under specific chromatographic conditions.
Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC or UPLC with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for identifying impurities and degradation products by providing both retention time and mass-to-charge ratio data for each component in a sample. google.com
X-ray Diffraction for Solid-State Structure Determination and Absolute Configuration
X-ray diffraction analysis of a single crystal is the most definitive method for determining the three-dimensional solid-state structure of a molecule. For a chiral compound like this compound, this technique can unambiguously establish its relative and absolute stereochemistry.
The analysis provides precise information on bond lengths, bond angles, and the conformation of the molecule in the crystalline state. This data is crucial for understanding the compound's spatial arrangement, which can influence its biological activity and physical properties. While X-ray crystallography has been used to confirm the structure of derivatives, specific data for the parent this compound is not available in the reviewed literature. sci-hub.segoogle.com
In-Situ Reaction Monitoring Techniques (e.g., ReactIR)
In-situ reaction monitoring techniques, such as ReactIR (FTIR spectroscopy), allow for the real-time tracking of chemical reactions. By inserting a probe directly into the reaction vessel, these methods can monitor the concentration changes of reactants, intermediates, and products throughout the synthesis of this compound.
This continuous monitoring provides valuable kinetic and mechanistic information, helping to optimize reaction conditions such as temperature, pressure, and catalyst loading. It ensures reaction completion, identifies potential bottlenecks or side reactions, and enhances process safety and reproducibility without the need for offline sampling and analysis.
Green Chemistry and Sustainable Synthesis Approaches for 3 Azabicyclo 3.1.0 Hexane 3 Carboxamide
Solvent Selection and Optimization (e.g., Eco-friendly and Aprotic Solvents)
The choice of solvent is a critical factor in the sustainability of a chemical synthesis, impacting reaction efficiency, safety, and environmental footprint. In the synthesis of 3-azabicyclo[3.1.0]hexane derivatives, polar aprotic solvents have been found to be effective. Research into the 1,3-dipolar cycloaddition reactions to form the 3-azabicyclo[3.1.0]hexane core has shown that solvents such as 1,4-dioxane, acetonitrile, and dimethylformamide (DMF) can facilitate the desired reaction.
However, from a green chemistry perspective, many traditional polar aprotic solvents have drawbacks related to toxicity and environmental persistence. Consequently, research has focused on identifying more eco-friendly alternatives. For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), a biomass-derived solvent, has been successfully utilized as a greener alternative in the synthesis of heterocyclic compounds, including those with the 3-azabicyclo[3.1.0]hexane scaffold. Another promising green solvent is dimethyl carbonate (DMC), which is biodegradable and has low toxicity, and has been used as a replacement for more hazardous solvents like dichloromethane (B109758) in cyclopropanation reactions. In some instances, water has been employed as a solvent for the synthesis of related azabicyclo[3.1.0]hexane structures, particularly in multicomponent reactions, highlighting a truly eco-friendly approach.
The optimization of solvent selection involves balancing reaction yield and selectivity with the environmental impact of the solvent. The following table summarizes the performance of various solvents in the synthesis of 3-azabicyclo[3.1.0]hexane derivatives, based on available research data.
| Solvent | Type | Green Profile | Typical Yield | Notes |
| 1,4-Dioxane | Aprotic | Not recommended | Moderate to Good | Potential carcinogen |
| Acetonitrile | Aprotic | Use with caution | Good | Toxic, volatile |
| Dimethylformamide (DMF) | Aprotic | Not recommended | Good | Reproductive toxin |
| Tetrahydrofuran (THF) | Aprotic | Use with caution | Good | Peroxide formation |
| 2-Methyltetrahydrofuran (2-MeTHF) | Eco-friendly | Recommended | Good | Bio-derived, less hazardous |
| Dimethyl Carbonate (DMC) | Eco-friendly | Recommended | Good | Biodegradable, low toxicity |
| Water | Eco-friendly | Highly Recommended | Varies | Ideal green solvent |
Principles of Atom Economy in Synthetic Route Design
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. Synthetic routes with high atom economy are designed to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste.
For the synthesis of the 3-azabicyclo[3.1.0]hexane core, 1,3-dipolar cycloaddition reactions are an excellent example of an atom-economical approach. thieme-connect.combohrium.com In this type of reaction, a 1,3-dipole reacts with a dipolarophile to form a five-membered ring in a single step, with all the atoms of the reactants being incorporated into the product. This method provides a direct and efficient route to the bicyclic system of 3-Azabicyclo[3.1.0]hexane-3-carboxamide with minimal byproduct formation.
Another strategy that aligns with the principle of atom economy is the use of multicomponent reactions (MCRs). An MCR involves three or more reactants coming together in a single reaction vessel to form a product that contains substantial portions of all the reactants. A three-component reaction for the synthesis of 1-azabicyclo[3.1.0]hexane derivatives in water has been reported to have high atom economy. acs.org Designing a synthetic route for this compound that utilizes a cycloaddition or a multicomponent reaction as a key step would significantly enhance the sustainability of the process.
Catalyst Efficiency, Recovery, and Reusability
Catalysis is a cornerstone of green chemistry, as catalysts can increase reaction rates and selectivity, often under milder conditions, and can be used in small quantities. For the synthesis of the 3-azabicyclo[3.1.0]hexane ring system, transition-metal catalysts, particularly those based on rhodium and copper, have proven to be effective.
A key aspect of sustainable catalysis is the efficiency of the catalyst, which can be measured by its turnover number (TON) and turnover frequency (TOF). High TONs indicate that a small amount of catalyst can produce a large amount of product. In the context of forming the cyclopropane (B1198618) ring of the 3-azabicyclo[3.1.0]hexane system, dirhodium(II) catalysts have been shown to be highly efficient, with studies demonstrating effective cyclopropanation at very low catalyst loadings (e.g., 0.005 mol%).
The recovery and reusability of the catalyst are also critical for a green and cost-effective process, especially when using expensive precious metal catalysts like rhodium. One innovative approach to catalyst recycling is the "catalyst-in-bag" system. nih.govacs.org This method involves encapsulating a soluble dirhodium catalyst within a semipermeable membrane. nih.govacs.org The reactants and products can pass through the membrane, while the larger catalyst is retained. nih.govacs.org This allows for easy separation of the catalyst from the reaction mixture and its reuse in subsequent batches, significantly reducing waste and cost. nih.govacs.org
The following table presents data on catalyst loading and reusability for a rhodium-catalyzed cyclopropanation relevant to the synthesis of the 3-azabicyclo[3.1.0]hexane core.
| Catalyst System | Catalyst Loading (mol%) | Number of Cycles | Final Yield (%) | Reference |
| Dirhodium(II) Acetate | 1.0 | 1 | 66 | General Literature |
| Rh₂(S-TCPTAD)₄ | 1.0 | 1 | 95 | nih.gov |
| Dirhodium(II) Catalyst with "Catalyst-in-Bag" | 0.1 | 5 | >90 (average) | nih.govacs.org |
Waste Minimization Strategies in Process Development
A primary goal of green chemistry is the minimization of waste throughout the entire lifecycle of a chemical process. For the synthesis of this compound, several strategies can be employed to reduce waste generation.
One of the most effective strategies is the adoption of catalytic methods over stoichiometric ones. As mentioned, the formation of the amide bond in the final step of the synthesis can be a significant source of waste if traditional coupling reagents are used. These reagents are used in stoichiometric amounts and generate byproducts that must be removed and disposed of. Catalytic amidation methods, on the other hand, use a sub-stoichiometric amount of a catalyst to promote the reaction, leading to a significant reduction in waste.
Another important strategy is the implementation of continuous manufacturing processes. Continuous flow chemistry offers several advantages over traditional batch processing, including better heat and mass transfer, improved safety, and the potential for in-line purification, which can reduce the need for solvent-intensive workup and purification steps. A continuous method for amide synthesis has been developed that includes the recycling of the entire reaction mixture, containing the catalyst, solvent, and unreacted starting materials, leading to a drastic reduction in waste. rsc.orgresearchgate.net
Furthermore, careful process optimization to maximize yield and selectivity directly contributes to waste minimization, as fewer byproducts are formed. This includes optimizing reaction parameters such as temperature, pressure, and reaction time. The selection of analytical methods that provide real-time monitoring of the reaction can also aid in process optimization and waste reduction by ensuring the reaction is stopped at the optimal point.
Finally, a holistic approach to process design that considers the entire lifecycle of the product, from raw material sourcing to final product formulation, is essential for truly sustainable manufacturing. This includes choosing renewable feedstocks where possible and designing the process to minimize energy consumption.
Future Directions and Emerging Trends in 3 Azabicyclo 3.1.0 Hexane 3 Carboxamide Research
Development of Novel and Efficient Synthetic Transformations
The construction of the 3-azabicyclo[3.1.0]hexane ring system remains an area of active research, with a focus on developing more efficient, scalable, and stereoselective methods. researchgate.net Future efforts are geared towards transition-metal-catalyzed reactions that can construct the bicyclic core with high precision.
Recent advancements include palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones, which provides a practical, gram-scale route to a wide range of 3-azabicyclo[3.1.0]hexane derivatives with high yields and diastereoselectivity. rsc.org Another promising direction is the use of dirhodium(II) catalysts for the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate. acs.org This method is notable for its effectiveness at very low catalyst loadings (as low as 0.005 mol %), demonstrating high turnover numbers and making the process more cost-effective and sustainable. acs.org
Furthermore, 1,3-dipolar cycloaddition reactions continue to be a reliable method for generating spiro-fused derivatives. beilstein-journals.org The reaction between stable azomethine ylides and various cyclopropenes allows for the creation of complex bis-spirocyclic systems with high diastereoselectivity under mild conditions. beilstein-journals.org Base-promoted intramolecular additions of vinyl cyclopropanecarboxamides represent another efficient strategy for accessing conformationally restricted aza[3.1.0]bicycles. mdpi.com
The table below summarizes key data from some of these emerging synthetic methodologies.
| Synthetic Method | Catalyst/Reagent | Key Features | Reported Yields |
| Palladium-Catalyzed Cyclopropanation | Palladium catalyst, N-tosylhydrazones | Gram-scale synthesis, high diastereoselectivity | High |
| Dirhodium(II)-Catalyzed Cyclopropanation | Rh₂(esp)₂ | Low catalyst loading (0.005 mol %), high turnover | Up to 94% |
| 1,3-Dipolar Cycloaddition | Protonated Ruhemann's Purple (azomethine ylide) | Forms complex bis-spirocyclic systems, mild conditions | 55-91% |
| Base-Promoted Intramolecular Addition | Potassium tert-butoxide (tBuOK) | Access to conformationally restricted systems | Up to 82% |
Advancements in High-Throughput Synthesis and Screening for Analogues
To rapidly explore the structure-activity relationship (SAR) of the 3-azabicyclo[3.1.0]hexane-3-carboxamide scaffold, high-throughput synthesis (HTS) and screening are becoming indispensable tools. bmglabtech.comnih.gov HTS leverages automation, robotics, and miniaturization to conduct millions of chemical or biological tests in a short period, dramatically accelerating the pace of drug discovery. bmglabtech.comresearchgate.net
The future of research on this compound class will involve the creation of large, diverse chemical libraries of analogues. The efficient synthetic transformations discussed previously are crucial for this step, as they must be robust and amenable to parallel synthesis formats. By systematically varying the substituents on the bicyclic core and the carboxamide group, researchers can generate hundreds or thousands of related compounds for screening.
Once a compound library is synthesized, high-throughput screening assays are employed to identify "hits"—compounds that exhibit a desired biological activity against a specific target. bmglabtech.com These assays are typically performed in microtiter plates (e.g., 384- or 1536-well formats) and use automated liquid handlers and robotic plate readers to measure responses. nih.gov For this compound analogues, HTS could be used to:
Screen for binding affinity against a panel of known and novel biological targets, such as G-protein coupled receptors (GPCRs), enzymes, or ion channels. bmglabtech.com
Perform cell-based assays to assess functional activity, such as inhibition of cancer cell proliferation, modulation of neuronal signaling, or anti-inflammatory effects.
Conduct early-stage toxicological screening to flag potentially problematic compounds before significant resources are invested. nih.gov
The integration of HTS will allow for a much broader and faster evaluation of the therapeutic potential of this scaffold, identifying promising lead compounds for further optimization. researchgate.net
Exploration of Undiscovered Biological Targets and Mechanistic Pathways (Pre-clinical)
While derivatives of 3-azabicyclo[3.1.0]hexane are known to interact with established targets like opioid receptors, the dopamine (B1211576) D3 receptor, and dipeptidyl peptidase-IV (DPP-IV), significant potential exists for the discovery of novel biological activities. beilstein-journals.orgnih.govacs.orggoogle.com Pre-clinical research is shifting towards identifying new targets and elucidating the mechanistic pathways through which these compounds exert their effects.
Recent studies have highlighted the potential of spiro-fused 3-azabicyclo[3.1.0]hexane derivatives as antitumor agents. mdpi.comnih.gov Pre-clinical investigations have shown that these compounds can induce significant changes in the actin cytoskeleton of cancer cells, leading to the disappearance of stress fibers and a reduction in filopodia-like protrusions, which are critical for cell motility and metastasis. mdpi.com Other studies have observed that these compounds can trigger apoptosis by decreasing the mitochondrial membrane potential. mdpi.com These findings suggest that future research could focus on identifying the specific proteins within the cytoskeleton or mitochondrial apoptosis pathways that are modulated by these compounds.
Another emerging area is the targeting of Fibroblast Activation Protein (FAP), a promising target for cancer imaging and therapy. A novel tracer incorporating a 2-azabicyclo[3.1.0]hexane-3-carbonitrile moiety showed good binding affinity for FAP and enabled clear visualization of tumors in PET imaging studies. researchgate.net This opens the door for developing this compound derivatives as FAP-targeted therapeutics.
Furthermore, given the scaffold's success in targeting CNS receptors, exploration into other neurological targets, such as those involved in neurodegenerative diseases or psychiatric disorders, is a logical next step. acs.orgmdpi.com Pre-clinical models of Alzheimer's disease, Parkinson's disease, or anxiety could reveal novel therapeutic applications.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Synthesis Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enhancing the speed, accuracy, and efficiency of identifying and optimizing new drug candidates. The application of these computational tools to this compound research represents a significant future trend.
Compound Discovery and Design: AI/ML models can be trained on existing data to predict the biological activity and physicochemical properties of novel, virtual compounds. By analyzing the SAR of known this compound analogues, algorithms can identify key structural features required for activity at specific targets. Generative models can then design new molecules with optimized properties, such as improved potency, selectivity, or metabolic stability. This in silico screening process allows researchers to prioritize the synthesis of only the most promising candidates, saving time and resources. For example, virtual screening has been used to identify derivatives of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide as potential inhibitors of the SARS-CoV-2 main protease. nih.gov
Synthesis Design: Retrosynthesis, the process of planning a chemical synthesis by working backward from the target molecule, is a complex task that can be significantly aided by AI. Platforms like ASKCOS and ChemAIRS use deep learning to propose viable synthetic routes to complex molecules. For a novel this compound target, these tools could rapidly generate multiple synthetic options, drawing from a vast database of chemical reactions. This allows chemists to evaluate and compare different strategies for feasibility, cost, and efficiency before entering the lab. AI can also perform forward prediction, anticipating the likely outcome of a proposed reaction, including potential side products and functional group incompatibilities, thereby preventing synthetic dead ends.
By integrating AI and ML, the entire discovery pipeline—from initial hit identification and lead optimization to the design of efficient and scalable synthetic routes—can be streamlined and accelerated for the next generation of this compound-based therapeutics.
Q & A
Q. What are the common synthetic routes for 3-Azabicyclo[3.1.0]hexane-3-carboxamide?
- Methodological Answer : The synthesis of 3-azabicyclo[3.1.0]hexane derivatives employs diverse catalytic strategies:
- Palladium-catalyzed cyclopropanation : Internal alkenes react with N-tosylhydrazones under Pd catalysis to yield bicyclic systems with high diastereoselectivity .
- Copper-mediated oxidative cyclization : N-allyl enamine carboxylates undergo intramolecular cyclopropanation using CuBr/PhIO₂, enabling access to 3-azabicyclo[3.1.0]hex-2-enes, which can be reduced to the hexane scaffold .
- Ti-mediated reductive cyclopropanation : α-(N-allylamino)carboxamides or carbonitriles are cyclized with Ti catalysts, yielding enantiopure derivatives (e.g., 26–30% yields from serine derivatives) .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Structural elucidation relies on:
- X-ray crystallography : Resolves the bicyclic framework, confirming boat conformations and equatorial substituent orientations (e.g., N-benzyl groups) .
- Spectroscopy : ¹H/¹³C NMR identifies cyclopropane ring protons (δ ~1.5–2.5 ppm) and carboxamide carbonyl signals (δ ~165–175 ppm). High-resolution mass spectrometry (HRMS) validates molecular formulae .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer : Key applications include:
- Enzyme inhibition : Derivatives act as ketohexokinase inhibitors (patented for type 2 diabetes) and histone deacetylase (HDAC) modulators .
- Antimicrobial/anticancer agents : Structural analogs exhibit activity against microbial pathogens and cancer cell lines via disruption of nucleic acid synthesis .
- Drug intermediates : The scaffold is used in Saxagliptin impurity synthesis (2-azabicyclo[3.1.0]hexane-3-carboxamide derivatives) .
Advanced Research Questions
Q. What methodologies enable enantioselective synthesis of 3-Azabicyclo[3.1.0]hexane derivatives?
- Methodological Answer : Enantiocontrol is achieved via:
- Pd(0)-catalyzed C-H functionalization : Chiral diazaphospholane ligands facilitate cyclopropane C-H bond activation with trifluoroacetimidoyl chlorides, yielding perfluoroalkyl-substituted derivatives (>90% ee) .
- Ti-mediated asymmetric cyclization : Starting from enantiopure serine derivatives, Ti catalysts produce bicyclic amines with endo/exo selectivity (2:1 to 2.5:1 ratios) .
Q. How can diastereoselective synthesis of this compound be achieved?
- Methodological Answer : Diastereoselectivity is optimized through:
- 1,3-Dipolar cycloadditions : Azomethine ylides (from ninhydrin/proline) react with cyclopropenes, forming spiro-fused derivatives with >20:1 dr .
- Cascade reactions : Acyclic precursors undergo diastereoselective cyclization (e.g., Rh-catalyzed enyne cyclizations) to access polysubstituted derivatives .
Q. How should researchers address contradictions in reported biological activities of 3-Azabicyclo[3.1.0]hexane derivatives?
- Methodological Answer : Discrepancies (e.g., variable anticancer potency) are resolved by:
- Structural benchmarking : Compare substituent effects (e.g., 3-aryl vs. 1-amino groups) on target binding .
- Dose-response profiling : Validate activity across multiple cell lines (e.g., IC₅₀ shifts due to metabolic stability differences) .
- Mechanistic studies : Use kinase profiling panels or CRISPR screens to identify off-target effects .
Q. What strategies are effective for functionalizing the 3-Azabicyclo[3.1.0]hexane core to enhance pharmacological properties?
- Methodological Answer : Functionalization approaches include:
Q. What safety considerations are critical when handling 3-Azabicyclo[3.1.0]hexane derivatives in laboratory settings?
- Methodological Answer : Key precautions include:
- Personal protective equipment (PPE) : Nitrile gloves, goggles, and respirators to prevent dermal/ocular exposure .
- Waste management : Segregate halogenated byproducts (e.g., dichlorobenzamide intermediates) for professional disposal .
- Ventilation : Use fume hoods during Pd-/Cu-catalyzed reactions to mitigate metal dust inhalation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
